Clotrimazol
Übersicht
Beschreibung
Clotrimazole is a synthetic, broad-spectrum antifungal agent belonging to the imidazole class of azole antifungals. It was discovered in the late 1960s and is widely used to treat various fungal infections, including those caused by Candida albicans, dermatophytes, and other fungi. Clotrimazole is available in multiple formulations, such as creams, ointments, lozenges, and vaginal tablets, making it versatile for different types of infections .
Wirkmechanismus
Target of Action
Clotrimazole is a broad-spectrum antimycotic drug that primarily targets the biosynthesis of ergosterol , a critical component of fungal cell membranes . It specifically targets the enzyme lanosterol 14-α-demethylase , which is responsible for the conversion of lanosterol to 4,4-dimethyl-ergostrienol . This enzyme is a common target of azole drugs .
Mode of Action
Clotrimazole operates by inhibiting the growth of individual Candida or fungal cells by altering the permeability of the fungal cell wall . It impairs the biosynthesis of ergosterol, an essential constituent of fungal cell membranes, by inhibiting the P450 enzyme lanosterol 14-alpha demethylase . This inhibition of ergosterol biosynthesis results in a damaged permeability barrier in the cell membrane of fungi .
Biochemical Pathways
The primary biochemical pathway affected by clotrimazole is the ergosterol biosynthesis pathway . By inhibiting the enzyme lanosterol 14-α-demethylase, clotrimazole disrupts the conversion of lanosterol to ergosterol, thereby inhibiting fungal growth . In addition to its antifungal activity, clotrimazole has been found to operate through multifaceted pathways, including the inhibition of Ca2±dependent K+ channels, suppression of glycolysis-related enzymes, and modulation of the ERK-p65 signaling cascade .
Pharmacokinetics
Clotrimazole is rapidly metabolized following oral and intravenous administration . It has poor absorption by mouth (lozenge), and negligible absorption through intact skin (topical) . Its protein binding is around 90%, and it is metabolized in the liver . The elimination half-life of clotrimazole is approximately 2 hours . Fungicidal concentrations of clotrimazole in vaginal fluid can be found up to 3 days after application of one vaginal tablet containing 500 mg . In contrast, clotrimazole plasma levels were lower than 0.01 µg/ml, demonstrating that clotrimazole is rapidly metabolized .
Result of Action
The primary result of clotrimazole’s action is the inhibition of fungal growth by damaging the permeability barrier in the cell membrane of fungi . This leads to a significant reduction in fungal cell viability . In addition to its antifungal effects, clotrimazole has shown potential in cancer therapy, particularly in addressing bladder and prostate cancers . It has been found to significantly diminish cancer cell viability .
Action Environment
Clotrimazole is considered to be chemically peculiar and nonbiodegradable in the environment (i.e., half-life of more than 60 days), and is therefore considered to be a persistent chemical . This suggests that environmental factors such as temperature, pH, and presence of other chemicals could potentially influence the action, efficacy, and stability of clotrimazole.
Wissenschaftliche Forschungsanwendungen
Clotrimazol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Mechanismen von Azol-Antimykotika und ihrer Wechselwirkungen mit Pilzzellmembranen.
Biologie: Untersucht auf seine Auswirkungen auf das Pilzwachstum, die Morphologie und die Genexpression.
Industrie: Verwendet in der Formulierung verschiedener pharmazeutischer Produkte, einschließlich topischer Cremes, Lutschtabletten und Vaginaltabletten .
5. Wirkmechanismus
This compound entfaltet seine antimykotische Wirkung durch die Hemmung der Biosynthese von Ergosterol, einem essentiellen Bestandteil von Pilzzellmembranen. Diese Störung führt zu einer erhöhten Membranpermeabilität und letztendlich zum Zelltod. Das primäre molekulare Ziel von this compound ist das Enzym Lanosterol 14α-Demethylase, das am Ergosterol-Biosyntheseweg beteiligt ist .
Ähnliche Verbindungen:
Fluconazol: Ein weiteres Azol-Antimykotikum mit ähnlichem Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Ketoconazol: Ein älteres Azol-Antimykotikum mit einem breiteren Spektrum, aber einem höheren Potenzial für Nebenwirkungen.
Itraconazol: Ein potenteres Azol-Antimykotikum mit einem breiteren Wirkungsspektrum und einer besseren Gewebsdurchdringung
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner breiten Aktivität, minimalen Nebenwirkungen und Vielseitigkeit in verschiedenen Formulierungen. Im Gegensatz zu einigen anderen Azol-Antimykotika ist this compound für die topische Anwendung rezeptfrei erhältlich, wodurch es für die Selbstbehandlung von häufigen Pilzinfektionen zugänglich ist .
Biochemische Analyse
Biochemical Properties
Clotrimazole interacts with various enzymes and proteins in biochemical reactions. Its primary mechanism of action is the inhibition of ergosterol biosynthesis, an essential constituent of fungal cell membranes . By targeting this biosynthesis, Clotrimazole inhibits fungal growth .
Cellular Effects
Clotrimazole has significant effects on various types of cells and cellular processes. It influences cell function by damaging the permeability barrier in the cell membrane of fungi . This disruption in the cell membrane leads to cell death .
Molecular Mechanism
At the molecular level, Clotrimazole exerts its effects through binding interactions with biomolecules and enzyme inhibition. Specifically, it inhibits the enzyme responsible for the biosynthesis of ergosterol . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clotrimazole change over time. It has been observed to have a stable effect on inhibiting fungal growth
Metabolic Pathways
Clotrimazole is involved in the metabolic pathway that leads to the biosynthesis of ergosterol . It interacts with the enzymes in this pathway, leading to a decrease in ergosterol production and thus inhibiting fungal growth .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Clotrimazol wird durch einen mehrstufigen Prozess synthetisiert, der die folgenden wichtigen Schritte umfasst:
Bildung von 2-Chlorbenzophenon: Dies wird durch die Friedel-Crafts-Acylierung von Chlorbenzol mit Benzoylchlorid in Gegenwart von Aluminiumchlorid erreicht.
Bildung von 1-(2-Chlorphenyl)-2-(2,4-dichlorphenyl)ethanol: Dieser Zwischenprodukt wird durch die Grignard-Reaktion von 2-Chlorbenzophenon mit 2,4-Dichlorphenylmagnesiumbromid synthetisiert.
Cyclisierung zu this compound: Der letzte Schritt beinhaltet die Cyclisierung des Zwischenprodukts mit Imidazol in Gegenwart einer Base wie Natriumhydrid
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, wird jedoch für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von kontinuierlichen Strömungsreaktoren, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Clotrimazol durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Abbauprodukte zu bilden. Diese Reaktion wird typischerweise unter Verwendung starker Oxidationsmittel wie Wasserstoffperoxid durchgeführt.
Reduktion: Die Reduktion von this compound ist weniger verbreitet, kann aber unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid erreicht werden.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen, unter Verwendung von elektrophilen Reagenzien
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, Essigsäure und erhöhte Temperaturen.
Reduktion: Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Elektrophile Reagenzien wie Halogene, unter sauren oder basischen Bedingungen
Hauptprodukte:
Oxidationsprodukte: Verschiedene hydroxylierte und carboxylierte Derivate.
Reduktionsprodukte: Reduzierte Formen von this compound mit veränderten funktionellen Gruppen.
Substitutionsprodukte: Halogenierte Derivate und andere substituierte Verbindungen
Vergleich Mit ähnlichen Verbindungen
Fluconazole: Another azole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Ketoconazole: An older azole antifungal with a broader spectrum but higher potential for side effects.
Itraconazole: A more potent azole antifungal with a broader spectrum of activity and better tissue penetration
Uniqueness of Clotrimazole: Clotrimazole is unique due to its broad-spectrum activity, minimal side effects, and versatility in various formulations. Unlike some other azole antifungals, clotrimazole is available over-the-counter for topical use, making it accessible for self-treatment of common fungal infections .
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)-diphenylmethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2/c23-21-14-8-7-13-20(21)22(25-16-15-24-17-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFPBHJOKIVQEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)N4C=CN=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029871 | |
Record name | Clotrimazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clotrimazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.7 [ug/mL] (The mean of the results at pH 7.4), SOL IN ACETONE, CHLOROFORM, ETHYL ACETATE; SLIGHTLY SOL IN WATER, BENZENE, TOLUENE, Freely soluble in alcohol; soluble in polyethylene glycol 400, Slightly soluble in ether | |
Record name | SID49681654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Clotrimazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00257 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLOTRIMAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Clotrimazole acts primarily by damaging the permeability barrier in the cell membrane of fungi. Clotrimazole causes inhibition of ergosterol biosynthesis, an essential constituent of fungal cell membranes. If ergosterol synthesis is either completely or partially inhibited, the cell is no longer able to construct an intact and functional cell membrane,. Because ergosterol directly promotes the growth of fungal cells in a hormone‐like fashion, rapid onset of the above events leads to dose-dependent inhibition of fungal growth. Though decreased ergosterol, due to the inhibition of lanosterol 14-demethylase (also known as _CYP51_) is accepted to be primarily responsible for the antimycotic properties of clotrimazole, this drug also shows other pharmacological effects. These include the inhibition of sarcoplasmic reticulum Ca2+‐ATPase, depletion of intracellular calcium, and blocking of calcium‐dependent potassium channels and voltage‐dependent calcium channels. The action of clotrimazole on these targets accounts for other effects of this drug that are separate from its antimycotic activities., Clotrimazole exerts its antifungal activity by altering cell membrane permeability, apparently by binding with phospholipids in the fungal cell membrane. In contrast to polyene antibiotics (eg, amphotericin B), the action of clotrimazole is less dependent on the sterol content of the cell membrane. As a result of alteration of permeability, the cell membrane is unable to function as a selective barrier, and potassium and other cellular constituents are lost. | |
Record name | Clotrimazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00257 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLOTRIMAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, White to pale yellow crystalline powder | |
CAS No. |
23593-75-1 | |
Record name | Clotrimazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23593-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clotrimazole [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023593751 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clotrimazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00257 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | clotrimazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | clotrimazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Clotrimazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clotrimazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOTRIMAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G07GZ97H65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOTRIMAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clotrimazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
147-149 °C, 148 °C | |
Record name | Clotrimazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00257 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLOTRIMAZOLE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3266 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clotrimazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001922 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of clotrimazole?
A1: Clotrimazole exerts its fungistatic activity by inhibiting the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. [] This disruption in ergosterol synthesis compromises membrane integrity and function, ultimately inhibiting fungal growth.
Q2: How does clotrimazole specifically target ergosterol synthesis?
A2: Clotrimazole inhibits the enzyme 14α-demethylase, a cytochrome P450 enzyme (CYP450) essential for the conversion of lanosterol to ergosterol. []
Q3: Are there any other cellular targets or pathways affected by clotrimazole?
A3: Beyond its antifungal effects, clotrimazole has been shown to impact various cellular processes, including:
- Melanogenesis: Clotrimazole inhibits melanin production by promoting the proteasomal degradation of tyrosinase, an enzyme crucial for melanin synthesis. This degradation is mediated by the activation of ERK and Akt signaling pathways. []
- Calcium Signaling: Clotrimazole inhibits intermediate-conductance Ca2+-activated K+ (IK) channels. [] This inhibition leads to increased intracellular calcium levels ([Ca2+]i), ultimately inducing apoptosis in acute myeloid leukemia cells. []
- Multidrug Resistance: Clotrimazole activates p38 mitogen-activated protein kinase (MAPK), which subsequently activates the multidrug resistance-associated protein 3 (MRP3) through a novel transcriptional element. [] MRP3, a transporter protein, plays a role in drug efflux from cells.
Q4: Does clotrimazole's interaction with CYP450 enzymes have any implications for its use alongside other medications?
A4: Yes, clotrimazole's ability to inhibit CYP450 enzymes can potentially lead to drug interactions. For instance, co-administration of clotrimazole with albendazole, an anthelmintic drug, alters albendazole's metabolism. [] In vitro studies demonstrated that clotrimazole inhibits the formation of albendazole sulfone (the inactive metabolite), leading to a higher ratio of the active metabolite, albendazole sulfoxide, in the system. [] This interaction highlights the importance of considering potential drug interactions when using clotrimazole with other medications.
Q5: What is the molecular formula and weight of clotrimazole?
A5: The molecular formula of clotrimazole is C22H17ClN2, and its molecular weight is 344.84 g/mol.
Q6: What spectroscopic techniques are typically employed to characterize clotrimazole?
A6: Various spectroscopic methods, including UV-Vis spectrophotometry, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC) coupled with various detectors, are commonly employed for the characterization and quantification of clotrimazole. [, , , ]
Q7: How stable is clotrimazole under different storage conditions?
A7: The stability of clotrimazole can be influenced by factors such as temperature, humidity, and exposure to light. To assess its stability, studies have subjected clotrimazole to various stress conditions, including acid-base hydrolysis, oxidation, and thermal degradation. []
Q8: What are some formulation strategies used to improve the stability, solubility, or bioavailability of clotrimazole?
A8: Clotrimazole's low water solubility can hinder its effectiveness. To address this, researchers have explored various formulation approaches, including:
- Liposomes: Liposomal formulations encapsulate clotrimazole within lipid bilayers, enhancing its solubility and potentially improving its delivery to target sites. []
- Cubosomes: These cubic lipid-based nanoparticles offer another strategy to enhance clotrimazole's solubility and skin retention, potentially improving its topical delivery. []
- Ethosomes: Ethosomes are lipid vesicles containing relatively high ethanol concentrations. This formulation approach has been investigated for the development of clotrimazole formulations for preventing and treating rabbit dermatomycosis. []
- Nanocrystals: Reducing clotrimazole's particle size to the nanometer range enhances its dissolution rate and potentially improves its bioavailability. []
Q9: How do these formulations enhance clotrimazole's therapeutic efficacy?
A9: These formulations primarily improve clotrimazole's delivery to the target site, whether it be the skin or a specific organ. For example, in the case of cutaneous candidiasis, nanocrystal-based nanogels have shown improved clotrimazole retention within different skin layers. [] This enhanced retention potentially leads to prolonged drug release and improved therapeutic efficacy.
Q10: How do structural modifications to the clotrimazole molecule influence its antifungal activity?
A10: While this specific question hasn't been directly addressed in the provided research, it is known that modifications to the imidazole ring or the substituents attached to it can significantly affect antifungal activity, potency, and spectrum of activity.
Q11: What types of in vitro studies are conducted to evaluate clotrimazole's efficacy?
A11: In vitro studies typically involve:
- Antifungal Susceptibility Testing: The minimum inhibitory concentration (MIC) of clotrimazole against various Candida species is routinely determined to assess its potency. [, , ]
- Biofilm Inhibition and Eradication Assays: Clotrimazole's effectiveness against Candida biofilms, a more resistant form of infection, is evaluated using specific assays that measure the metabolic activity and viability of biofilms. []
Q12: What about in vivo studies? What models are used to assess clotrimazole's efficacy?
A12: Animal models, particularly guinea pigs and rabbits, are frequently used to evaluate clotrimazole's efficacy in treating dermatophytosis and keratitis, respectively. [, ] For instance, researchers have investigated the efficacy of clotrimazole in a rabbit model of Candida albicans keratitis, where the drug's impact on corneal ulcers and related complications is assessed. []
Q13: Have there been any clinical trials comparing the efficacy of clotrimazole with other antifungal agents?
A13: Yes, several clinical trials have been conducted to evaluate clotrimazole's effectiveness compared to other antifungal treatments:
- Clotrimazole vs. Fluconazole for Vulvovaginal Candidiasis: Studies have compared the efficacy and tolerability of clotrimazole vaginal tablets and fluconazole oral tablets in treating vulvovaginal candidiasis. [, ]
- Clotrimazole vs. Econazole for Vaginal Candidiasis: A multicenter study compared the efficacy and tolerability of clotrimazole vaginal tablets and econazole vaginal ovules in treating vaginal candidiasis. []
- Clotrimazole vs. Terbinafine for Tinea Pedis: Researchers have compared the effectiveness of clotrimazole solution and terbinafine solution in treating interdigital tinea pedis. []
Q14: Is there evidence of emerging resistance to clotrimazole?
A14: While clotrimazole has been a mainstay in antifungal therapy, there have been reports of increasing resistance, particularly among specific Candida species. [] A study analyzing the susceptibility of Candida spp. to clotrimazole over two decades (1999-2018) found a small percentage of isolates exhibiting elevated MICs. [] This observation emphasizes the need for continuous monitoring of antifungal susceptibility patterns to guide appropriate treatment strategies.
Q15: What mechanisms contribute to clotrimazole resistance?
A15: While the exact mechanisms can vary between fungal species, common mechanisms of azole resistance in Candida spp., which can apply to clotrimazole, include:
- Biofilm formation: Candida biofilms exhibit reduced susceptibility to antifungal agents, including clotrimazole. []
Q16: What is the environmental fate of clotrimazole?
A16: Clotrimazole can enter the environment through wastewater, as it is not completely removed during sewage treatment. [] Studies have investigated its persistence and degradation pathways in soil, demonstrating that it is dissipated at rates influenced by soil texture and temperature. [] The formation of non-extractable residues and the transformation product (2-chlorophenyl)diphenylmethanol were observed during clotrimazole dissipation. []
Q17: Does clotrimazole pose any risks to aquatic organisms?
A17: Research has shown that clotrimazole can inhibit cytochrome P4501A activity in fish, potentially affecting their ability to metabolize certain compounds, including pollutants like benzo[a]pyrene. [] This inhibition can lead to higher bioconcentration of these pollutants in fish, raising concerns about potential ecological impacts.
Q18: Are there any strategies to mitigate the potential environmental risks associated with clotrimazole?
A18: While specific mitigation strategies are not discussed in the provided research, responsible disposal of unused medications and exploring advanced wastewater treatment technologies could help minimize clotrimazole release into the environment.
Q19: What are some common analytical methods used to quantify clotrimazole in pharmaceutical formulations?
A19: High-performance thin-layer chromatography (HPTLC) [] and high-performance liquid chromatography (HPLC) are frequently used to determine clotrimazole concentrations in various formulations. [] These methods are often coupled with UV-Vis detectors for quantification.
Q20: What is the importance of analytical method validation in the context of clotrimazole analysis?
A20: Analytical method validation is critical to ensure that the method employed for clotrimazole analysis is accurate, precise, and specific. [] This validation process involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. [, ] Validated methods ensure reliable and consistent results, crucial for quality control and assurance in pharmaceutical development and manufacturing.
Q21: Has clotrimazole been investigated for any other therapeutic applications besides its antifungal use?
A21: Yes, clotrimazole has shown promise in preclinical studies for other applications:
- Anticancer Activity: Clotrimazole exhibits anti-proliferative and pro-apoptotic effects on various cancer cell lines, including breast cancer cells. [] Research suggests that it preferentially targets cancer cells' metabolism, potentially by interfering with glycolysis. []
Q22: Are there any natural alternatives to clotrimazole being explored for antifungal applications?
A22: Yes, research has focused on evaluating the efficacy of natural compounds like coconut oil [, ] and propolis [] against Candida albicans. While these natural alternatives show some promise, their efficacy is often lower than that of clotrimazole. Further research is needed to determine their potential as viable alternatives to traditional antifungal agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.